2-Methoxynicotinic acid

Description

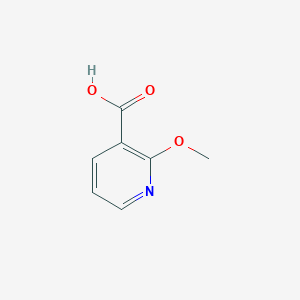

Structure

3D Structure

Properties

IUPAC Name |

2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEZJSXSARPZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351727 | |

| Record name | 2-Methoxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16498-81-0 | |

| Record name | 2-Methoxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16498-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxynicotinic Acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-methoxynicotinic acid (CAS RN: 16498-81-0), a pivotal intermediate in modern organic synthesis and drug discovery. Designed for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries, this document delves into the core physicochemical properties, a field-proven synthetic pathway, spectroscopic characterization, key applications, and essential safety protocols associated with this versatile molecule.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named 2-methoxypyridine-3-carboxylic acid, is a substituted pyridine derivative.[1][2][3] The strategic placement of the methoxy and carboxylic acid groups on the pyridine ring imparts a unique combination of electronic and steric properties, making it a valuable building block for constructing more complex molecular architectures.[4] Its fundamental properties are summarized in the table below.

| Identifier/Property | Value | Source(s) |

| CAS Number | 16498-81-0 | [1][3][5] |

| IUPAC Name | 2-methoxypyridine-3-carboxylic acid | [1][6] |

| Synonyms | 2-Methoxy-3-pyridinecarboxylic acid | [2] |

| Molecular Formula | C₇H₇NO₃ | [3][5] |

| Molecular Weight | 153.14 g/mol | [3][5][6] |

| Appearance | White to off-white solid/powder | [7] |

| Melting Point | 146-150 °C (lit.) | [5] |

| Boiling Point | 285.5 ± 20.0 °C (Predicted) | [5] |

| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [5] |

| InChI Key | FTEZJSXSARPZHJ-UHFFFAOYSA-N | [1][6] |

| SMILES | COC1=C(C=CC=N1)C(=O)O | [1][6] |

Synthesis and Manufacturing Pathway: Nucleophilic Aromatic Substitution

The most reliable and scalable synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored in industrial settings due to its high yield and the use of readily available starting materials.[8] The precursor, 2-chloronicotinic acid, is itself synthesized from nicotinic acid.[9]

The core of the synthesis involves the displacement of the chloro-substituent at the C2 position of the pyridine ring with a methoxy group, facilitated by sodium methoxide. The electron-withdrawing nature of the adjacent carboxylic acid group and the ring nitrogen atom activates the C2 position for nucleophilic attack, making this reaction efficient.[1]

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

2-Chloronicotinic acid

-

Sodium methoxide (NaOCH₃)

-

Methanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium methoxide in dry methanol. Causality: Using an anhydrous solvent is critical to prevent unwanted side reactions with water.

-

Addition of Starting Material: To the stirred methanolic sodium methoxide solution, add 2-chloronicotinic acid portion-wise. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Evaporation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol solvent using a rotary evaporator.

-

Acidification and Precipitation: Dissolve the resulting solid residue in a minimum amount of water. Slowly acidify the aqueous solution with concentrated hydrochloric acid with constant stirring. Adjust the pH to approximately 3-4, which will cause the product to precipitate out of the solution as a solid. Causality: this compound is soluble in its salt form (sodium 2-methoxynicotinate) under basic conditions. Acidification protonates the carboxylate, rendering the molecule neutral and significantly less water-soluble, thus forcing its precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any residual salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.[8]

Spectroscopic and Analytical Profile

While a comprehensive, publicly available dataset of experimental spectra is limited, the structure of this compound allows for a robust prediction of its spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The methoxy group will produce a sharp singlet.

-

H-6 (δ ~8.2-8.4 ppm, dd): This proton is ortho to the ring nitrogen, making it the most deshielded aromatic proton.

-

H-4 (δ ~7.9-8.1 ppm, dd): This proton is deshielded by the adjacent carboxylic acid group.

-

H-5 (δ ~7.1-7.3 ppm, t): This proton is expected to be the most shielded of the aromatic protons.

-

-OCH₃ (δ ~3.9-4.1 ppm, s): The methoxy protons will appear as a singlet, characteristic of a methyl group attached to an oxygen.

-

-COOH (δ ~12-13 ppm, br s): The carboxylic acid proton is highly deshielded and often appears as a broad singlet, which will disappear upon D₂O exchange.[10]

-

-

¹³C NMR: The carbon spectrum will show seven distinct signals.

-

-COOH (δ ~165-170 ppm): The carboxylic acid carbon is significantly deshielded.

-

C2 (δ ~160-165 ppm): The carbon bearing the methoxy group is highly deshielded due to the attached oxygen.

-

Aromatic Carbons (δ ~110-150 ppm): The remaining four carbons of the pyridine ring will appear in this region, with their specific shifts influenced by the electronic effects of the substituents.[3]

-

-OCH₃ (δ ~55-60 ppm): The methoxy carbon appears in the typical range for an sp³ carbon attached to an oxygen.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is dominated by the characteristic absorptions of the carboxylic acid and the substituted aromatic ring.

-

O-H Stretch (3300-2500 cm⁻¹): A very broad and strong absorption band characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[11]

-

C-H Stretch (3100-3000 cm⁻¹): Aromatic C-H stretching vibrations.

-

C=O Stretch (1730-1700 cm⁻¹): A very strong and sharp absorption corresponding to the carbonyl stretch of the carboxylic acid.[11]

-

C=C and C=N Stretches (1600-1450 cm⁻¹): A series of bands due to the stretching vibrations within the pyridine ring.

-

C-O Stretch (1320-1210 cm⁻¹): A strong band associated with the C-O stretching of the carboxylic acid and the aryl ether.[11]

-

O-H Bend (960-900 cm⁻¹): A broad band corresponding to the out-of-plane bend of the hydrogen-bonded OH group.[11]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a distinct molecular ion peak.

-

Molecular Ion (M⁺) peak at m/z = 153: Corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of -OH (m/z = 136): A common fragmentation for carboxylic acids.

-

Loss of -COOH (m/z = 108): Decarboxylation is a characteristic fragmentation pathway.

-

Loss of -CH₃ (m/z = 138): Loss of the methyl radical from the methoxy group.

-

Applications in Drug Discovery and Organic Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of numerous APIs and other high-value chemicals.[7] Its bifunctional nature—a nucleophilic pyridine ring system modified by an electron-donating methoxy group and a versatile carboxylic acid handle—allows for a wide range of chemical transformations.

Key Roles:

-

Scaffold for API Synthesis: The pyridine core is a common structural motif in many drugs. This compound provides a pre-functionalized scaffold that chemists can elaborate upon to develop novel drug candidates.[4]

-

Building Block for Complex Molecules: The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, enabling coupling with other molecules to build complex structures. This is fundamental in creating libraries of compounds for high-throughput screening.

-

Modifier of Pharmacokinetic Properties: The methoxy group can influence the solubility, lipophilicity, and metabolic stability of a final drug molecule, making it a useful substituent for fine-tuning a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Caption: Role of this compound in synthetic applications.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

-

Hazard Identification:

-

According to GHS classifications, it may cause serious eye irritation.

-

It may also cause skin and respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

-

Conclusion

This compound is a cornerstone intermediate for chemical synthesis, particularly within the pharmaceutical and agrochemical sectors. Its well-defined physicochemical properties, coupled with a robust and scalable synthetic route, ensure its continued relevance. A thorough understanding of its reactivity, spectroscopic characteristics, and handling requirements is essential for its safe and effective use in research and development, enabling the creation of novel and complex molecules that drive scientific innovation.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotinate.

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 708093, this compound. Retrieved from [Link]

-

Atlantis Press. (2017, February). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2023, October 9). This compound: Your Go-To Intermediate for Pharmaceutical R&D. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Intermediate for Organic Synthesis. Retrieved from [Link]

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-(3-Benzyloxyphenyl)-2-methoxynicotinic acid.

-

J&K Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Supplementary Information.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic)2(H2O).... Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2017, November 22). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Das, B., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 123.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). Retrieved from [Link]

- Benchchem. (n.d.). A Comparative Guide to the Synthetic Routes of 4-Methoxynicotinic Acid.

Sources

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 2-Hydroxy-6-methylpyridine-3-carboxylic acid(38116-61-9) 1H NMR [m.chemicalbook.com]

2-Methoxynicotinic acid molecular weight and formula

An In-depth Technical Guide to 2-Methoxynicotinic Acid: Properties, Analysis, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS: 16498-81-0), a pivotal chemical intermediate for professionals in research, development, and pharmaceutical sciences. This document delineates its core molecular and physicochemical properties, outlines common synthetic and analytical methodologies, and explores its versatile applications as a foundational building block in the synthesis of pharmacologically active compounds and other fine chemicals. By synthesizing technical data with practical insights, this guide serves as an authoritative resource for scientists leveraging this compound in their research endeavors.

Core Molecular and Physicochemical Properties

This compound, also known by its IUPAC name 2-methoxypyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3).[1] Its structure, which incorporates a pyridine ring, a carboxylic acid group, and a methoxy substituent, imparts a unique combination of reactivity and functionality that makes it highly valuable in organic synthesis.[2][3] The strategic placement of the methoxy group at the 2-position influences the electronic properties of the pyridine ring and the acidity of the carboxylic acid, making it a versatile scaffold for chemical modification.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [2][4][5][6] |

| Molecular Weight | 153.14 g/mol | [4][5][7] |

| CAS Number | 16498-81-0 | [4][5][6][8] |

| IUPAC Name | 2-methoxypyridine-3-carboxylic acid | [4][9] |

| Appearance | White to off-white powder/crystal | [1][3] |

| Melting Point | 146-150 °C | [1][5] |

| Boiling Point | 339.9 °C (Predicted) | [9] |

| XLogP3-AA | 0.7 (Computed) | [4] |

| Solubility | Low solubility in water; soluble in methanol, ethanol, and ether.[1] |

Synthesis and Handling

Synthetic Strategy: A Nucleophilic Substitution Approach

As a crucial intermediate, the synthesis of this compound is a key step in multi-step reaction sequences. A common and efficient laboratory-scale approach involves the nucleophilic aromatic substitution of a precursor like 2-chloronicotinic acid. In this pathway, the chlorine atom, a good leaving group, is displaced by a methoxide nucleophile (e.g., from sodium methoxide). This reaction is driven by the electron-withdrawing nature of the pyridine ring nitrogen and the adjacent carboxylic acid group, which activate the 2-position for nucleophilic attack.

The causality behind this choice of pathway lies in its efficiency and the commercial availability of the starting materials. Boric acid has also been explored as a safe and readily available catalyst for similar syntheses of 2-(arylamino) nicotinic acid derivatives, highlighting a move towards more sustainable, solvent-free conditions in the pharmaceutical industry.[10]

Safety and Handling

According to aggregated GHS data, this compound is classified as an irritant.[4] It is reported to cause skin irritation and serious eye irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.

Analytical Characterization

Robust analytical methods are essential to confirm the identity, purity, and quality of this compound, particularly when it is intended for use in GMP (Good Manufacturing Practice) environments for API synthesis. High-Performance Liquid Chromatography (HPLC) is the predominant technique for quantitative analysis due to its precision and sensitivity.

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

This protocol describes a self-validating system for determining the purity of a this compound sample. The choice of a C18 column is based on its versatility for retaining moderately polar organic molecules, while the acidic mobile phase ensures the carboxylic acid functional group remains protonated for consistent retention and peak shape.

1. Instrumentation and Reagents:

-

HPLC system with a UV detector, autosampler, and column oven.

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (LC-MS grade).

2. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 265 nm (determined via UV scan).

-

Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

3. Solution Preparation:

-

Diluent: 50:50 Acetonitrile:Water.

-

Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

-

Sample Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

4. System Suitability Test (SST):

-

Inject the Standard Solution five times.

-

Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5. This validates that the system is performing with adequate precision before sample analysis.

5. Analysis and Calculation:

-

Inject the Sample Solution in duplicate.

-

Calculate the purity of the sample using the area percent method.

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

Structural Confirmation

In addition to purity assessment, full structural characterization is necessary.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.[11]

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the C=O of the carboxylic acid and the C-O stretches of the ether.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2][3]

Intermediate for Active Pharmaceutical Ingredients (APIs)

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The functional groups on this compound allow for a wide range of subsequent chemical transformations:

-

Amidation: The carboxylic acid can be readily converted to an amide by coupling with various amines, a fundamental reaction in drug synthesis.

-

Esterification: Reaction with alcohols yields esters, which can act as prodrugs to improve bioavailability.[]

-

Cross-Coupling Reactions: The pyridine ring can be further functionalized using modern cross-coupling methodologies.

This versatility allows chemists to use this compound as a core component in the construction of diverse compound libraries for high-throughput screening or for the targeted synthesis of complex APIs.[2]

Role in the Drug Discovery Pipeline

This compound is not an end-product but a critical starting point. Its utility is best understood as a foundational element in the iterative process of drug discovery, from initial hit identification to the optimization of a lead candidate. Researchers use it to systematically modify molecular structures to enhance potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[][13]

Conclusion

This compound is a compound of significant utility in modern chemical and pharmaceutical research. Its well-defined physicochemical properties, coupled with a versatile chemical structure, establish it as an indispensable building block for the synthesis of complex molecular targets. A thorough understanding of its properties, handling, and analytical characterization, as detailed in this guide, is paramount for researchers aiming to leverage its full potential in the rapid and efficient development of novel drugs and other high-value chemical entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Safety Glasses Website. This compound 5G, Each. [Link]

-

ChemBK. This compound. [Link]

-

Chemcasts. This compound (CAS 16498-81-0) Properties. [Link]

-

2a biotech. Products - this compound. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. This compound: Your Go-To Intermediate for Pharmaceutical R&D. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. This compound: A Versatile Intermediate for Organic Synthesis. [Link]

-

PubChem. 2-Methoxyisonicotinic Acid. National Center for Biotechnology Information. [Link]

-

PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. [Link]

- Google Patents.

-

Taylor & Francis Online. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

Royal Society of Chemistry. Analytical Methods. [Link]

-

PubMed Central. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Maleic acid, Ascorbic acid, Nicotinic acid, Fumaric acid and Oxalic acid on BIST™ A+ Column. [Link]

-

MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

ResearchGate. Synthesis of 2-aminonicotinic acid. [Link]

-

PubMed Central. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. [Link]

-

ResearchGate. (PDF) Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H7NO3 | CID 708093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 16498-81-0 [chemicalbook.com]

- 6. This compound 5G ,Each | Safety Glasses Website [safetyglasses.utechproducts.com]

- 7. 2-Methoxyisonicotinic Acid | C7H7NO3 | CID 819942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. chem-casts.com [chem-casts.com]

- 10. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Making sure you're not a bot! [opus4.kobv.de]

- 13. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxynicotinic Acid: Melting and Boiling Point Analysis

Introduction

2-Methoxynicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic aromatic compound of significant interest in pharmaceutical and chemical research. Its structural incorporation of a methoxy group onto the pyridine ring modifies its physicochemical properties, influencing its application as a building block in the synthesis of novel therapeutic agents and other functional materials.

Accurate characterization of fundamental physical constants, such as melting and boiling points, is a cornerstone of chemical science. For researchers in drug discovery and process development, these parameters are not merely data points; they are critical indicators of a compound's identity, purity, and thermal stability. This technical guide provides an in-depth analysis of the melting and boiling points of this compound, synthesizing literature data with field-proven experimental protocols and theoretical considerations.

Physicochemical Properties Summary

A precise understanding of a compound's properties is essential for its effective application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Appearance | Crystalline powder; colorless to light yellow | [1] |

| Melting Point | 146-150 °C (lit.) | [1] |

| Boiling Point | 285.5 ± 20.0 °C (Predicted) | [1] |

Melting Point Analysis

The melting point is the most reliable and commonly used physical property for the characterization of a crystalline solid like this compound. It provides a dual metric of identity and purity.

Reported Values and Discussion

Multiple sources report a melting point for this compound in the range of 146-150 °C .[1] This narrow range suggests good consistency across different analytical evaluations. A pure, crystalline organic compound typically exhibits a sharp melting range of 0.5-1.0 °C. The slightly broader range reported in the literature may account for minor variations in purity or differences in experimental apparatus and heating rates.

It is crucial to note that even small amounts of impurities can lead to a depression of the melting point and a broadening of the melting range.[2] Therefore, a sample melting below 146 °C or over a range greater than 2 °C should be suspected of being impure and may require further purification, such as recrystallization, before use in sensitive applications.

Experimental Protocol for Melting Point Determination

The capillary method is the standard technique for melting point determination endorsed by most pharmacopeias.[3][4] The following protocol outlines the procedure using a modern digital melting point apparatus.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and homogenous.[5] If necessary, grind the crystalline sample into a fine powder using a mortar and pestle to ensure uniform heat transfer.[5]

-

Press the open end of a glass capillary tube into the powdered sample.

-

Compact the sample to a height of 2-3 mm at the bottom of the sealed tube by tapping the tube or dropping it through a long glass tube onto a hard surface.[3][4]

-

-

Instrument Setup & Measurement:

-

Set the starting temperature on the apparatus to approximately 15-20 °C below the expected melting point (e.g., set to 125 °C).

-

Insert the packed capillary tube into the heating block.

-

Initiate a rapid heating ramp (5-10 °C/minute) to approach the melting point quickly.[6]

-

Once the temperature is ~15 °C below the expected melting point, reduce the heating rate to a slow ramp of 1-2 °C/minute. This slow rate is critical to allow for thermal equilibrium between the heating block, the thermometer, and the sample.

-

Record T1: The temperature at which the first drop of liquid is observed.

-

Record T2: The temperature at which the last solid crystal melts, resulting in a completely clear liquid (the clear point).[3]

-

The melting point is reported as the range T1-T2.

-

-

Post-Measurement:

-

Allow the apparatus to cool sufficiently before performing subsequent measurements.

-

Always use a fresh sample and capillary for each replicate measurement; do not re-melt a previously melted sample.[6]

-

Diagram: Workflow for Melting Point Determination

Caption: Standard workflow for accurate melting point determination.

Self-Validating Protocol: Identity Confirmation via Mixed Melting Point

While a matching melting point is strong evidence of a compound's identity, it is not definitive, as different compounds can coincidentally have the same melting point.[7] The mixed melting point technique is a simple and authoritative method to confirm identity.

Causality: The principle relies on melting point depression. When a substance (A) is mixed with a different substance (B), even one with a similar melting point, B acts as an impurity in A (and vice-versa). This disruption of the crystal lattice lowers the energy required to transition to a liquid state, resulting in a significantly depressed and broadened melting range.[8] If the substances are identical, no depression occurs.

Methodology:

-

Obtain an authentic reference standard of this compound.

-

On a watch glass or in a small mortar, thoroughly mix the synthesized/unknown sample with the reference standard in an approximate 1:1 ratio.[3]

-

Determine the melting point of this mixture using the protocol described in section 3.2.

-

Analyze the results as illustrated in the diagram below.

Diagram: Logic of Mixed Melting Point Analysis

Caption: Decision logic for compound identification via mixed melting point.

Boiling Point Analysis

Predicted Values and Thermal Stability Concerns

The boiling point of this compound is less straightforward. The literature provides predicted values around 285.5 ± 20.0 °C .[1] It is critical for researchers to understand that this value is likely derived from computational models rather than direct experimental measurement.

Attempting to determine the boiling point of a complex, functionalized aromatic compound like this compound at atmospheric pressure is highly likely to result in thermal decomposition before boiling occurs. Studies on the parent compound, nicotinic acid, show it undergoes sublimation and evaporation at temperatures above 198 °C, with some decomposition noted above 245 °C.[9] The additional methoxy and carboxylic acid groups on this compound introduce further potential degradation pathways, such as decarboxylation or ether cleavage, at elevated temperatures.

Field Insight: For non-volatile, high-melting-point solids, the boiling point is not a practical parameter for routine identification or purity assessment. Techniques like thermogravimetric analysis (TGA) would be more appropriate to determine the decomposition temperature, providing a more useful measure of the compound's thermal stability. Experimental boiling point determination would only be feasible under high vacuum to significantly lower the temperature required for the liquid-gas phase transition, thereby minimizing decomposition.

Conclusion

For drug development professionals and researchers, the physical properties of this compound provide essential data for quality control and process development.

-

The melting point is a robust and experimentally verifiable parameter, consistently reported in the range of 146-150 °C . It serves as a reliable indicator of both identity and purity. The use of a standardized capillary method, coupled with the mixed melting point technique, provides a self-validating system for compound confirmation.

-

The boiling point , reported as a predicted value of ~285 °C , should be approached with significant caution. Due to the high probability of thermal decomposition at such temperatures, this value is not experimentally practical for characterization under standard conditions. The melting point remains the superior physical constant for the routine analysis of this compound.

References

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Method of mixed melting points. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Biocyclopedia. (n.d.). Mixed melting point determination. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Nichols, L. (2022, April 7). 6.1E: Mixed Melting Points. Chemistry LibreTexts. Retrieved from [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

RSC Advances. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. ResearchGate. Retrieved from [Link]

-

Journal of Thermal Analysis and Calorimetry. (2011). Investigation of thermal behavior of nicotinic acid. ResearchGate. Retrieved from [Link]

-

Nascimento, A.L.C.S. do, et al. (2014). Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent transition metal ions. INIS-IAEA. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Scribd. (n.d.). Melting Point Determination Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Molecules. (2020). Study of the Decomposition of N-Nitrosonornicotine (NNN) under Inert and Oxidative Atmospheres: Effect of the Addition of SBA-15 and MCM-41. MDPI. Retrieved from [Link]

-

Unknown. (n.d.). Experiment 3 – Melting Points. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylbenzoic acid. PubChem. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, September 1). ALEKS: Predicting the relative boiling points of pure substances. YouTube. Retrieved from [Link]

-

Quora. (2020, April 21). The “prediction” part of a lab focusing on the boiling points of organic compounds is being completed.... Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. mt.com [mt.com]

- 4. thinksrs.com [thinksrs.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. community.wvu.edu [community.wvu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. issr.edu.kh [issr.edu.kh]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methoxynicotinic Acid: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount. These intermediates are the foundational scaffolds upon which novel therapeutic agents are constructed, and their inherent chemical properties often dictate the feasibility and efficiency of a synthetic route. 2-Methoxynicotinic acid, a substituted pyridine carboxylic acid, has emerged as a valuable intermediate in medicinal chemistry. Its unique structural features, including a pyridine ring, a carboxylic acid moiety, and a methoxy group, provide a versatile platform for the synthesis of a diverse range of pharmacologically active compounds.[][2][3] This technical guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its applications in the synthesis of complex pharmaceutical agents.

Part 1: Core Chemical Identity

IUPAC Name and Synonyms

The systematic and unambiguous identification of a chemical entity is the cornerstone of scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly known as this compound is 2-methoxypyridine-3-carboxylic acid .[4]

This compound is also known by a variety of synonyms in the literature and commercial catalogues, including:

-

2-Methoxy-3-pyridinecarboxylic acid

-

2-Methoxy-nicotinic acid

-

o-Methoxynicotinic acid

It is crucial for researchers to be familiar with these synonyms to ensure comprehensive literature searches and accurate identification of this reagent.

Chemical Structure and Key Identifiers

The molecular structure of 2-methoxypyridine-3-carboxylic acid is characterized by a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 3-position with a carboxylic acid group (-COOH).

Key Chemical Identifiers:

| Identifier | Value | Source |

| CAS Number | 16498-81-0 | [4][5] |

| Molecular Formula | C₇H₇NO₃ | [4][5] |

| Molecular Weight | 153.14 g/mol | [5] |

| InChI Key | FTEZJSXSARPZHJ-UHFFFAOYSA-N | [4] |

| SMILES | COC1=NC=CC=C1C(O)=O | [4] |

Part 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and for ensuring safe handling.

Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid | |

| Melting Point | 146-150 °C | |

| Boiling Point (Predicted) | 285.5 ± 20.0 °C | [6] |

| Density (Predicted) | 1.284 ± 0.06 g/cm³ | [6] |

| Flash Point | 126.5 °C | [6] |

| Vapor Pressure (at 25°C) | 0.0013 mmHg | [6] |

Spectroscopic Data

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. Below is a summary of the expected spectroscopic signatures for 2-methoxypyridine-3-carboxylic acid.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The methoxy protons will present as a sharp singlet further upfield (typically δ 3.5-4.0 ppm). The carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift (δ >10 ppm), and its presence may be confirmed by D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the six carbons of the pyridine ring, the methoxy carbon, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon will be the most downfield signal (δ >160 ppm). The aromatic carbons will resonate in the approximate range of δ 110-160 ppm, and the methoxy carbon will appear upfield (around δ 50-60 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum of 2-methoxypyridine-3-carboxylic acid will display characteristic absorption bands for its functional groups.[8][9]

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[8][9]

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be observed just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present in the region of 1760-1690 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[8]

-

C-O Stretch (Carboxylic Acid and Ether): Two distinct C-O stretching bands are anticipated. One, associated with the carboxylic acid, will be in the 1320-1210 cm⁻¹ range, and the other, from the methoxy group, will also fall within this region.[8]

-

O-H Bend (Carboxylic Acid): Bending vibrations for the O-H group are expected around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[8]

Mass Spectrometry (MS):

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For 2-methoxypyridine-3-carboxylic acid (molar mass 153.14 g/mol ), the molecular ion peak (M⁺) would be expected at m/z = 153. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, 31 Da) or the carboxylic acid group (-COOH, 45 Da).

Part 3: Synthesis and Reactivity

The synthetic accessibility of this compound is a key factor in its utility as a pharmaceutical intermediate. While a specific, detailed, and publicly available protocol for its direct synthesis is not prevalent, a logical and well-established synthetic strategy can be inferred from related transformations. A common approach involves the nucleophilic aromatic substitution of a suitable precursor.

Proposed Synthetic Workflow

A plausible and efficient route to 2-methoxypyridine-3-carboxylic acid involves the methoxylation of a halogenated nicotinic acid derivative, such as 2-chloronicotinic acid. This reaction is a classic example of nucleophilic aromatic substitution on an electron-deficient pyridine ring.

Caption: Proposed synthesis of 2-methoxypyridine-3-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for similar nucleophilic aromatic substitution reactions on pyridine rings.[10]

Materials:

-

2-Chloronicotinic acid

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Concentrated hydrochloric acid

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve a calculated amount of sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Starting Material: To the stirred solution of sodium methoxide, add 2-chloronicotinic acid in one portion.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup - Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

-

Workup - Acidification and Precipitation: Acidify the aqueous solution to a pH of approximately 3-4 with concentrated hydrochloric acid. This will protonate the carboxylate and cause the product, 2-methoxypyridine-3-carboxylic acid, to precipitate out of solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final product in high purity.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Causality Behind Experimental Choices:

-

Choice of Base and Nucleophile: Sodium methoxide serves as both a strong base to deprotonate the carboxylic acid (if necessary, though the reaction proceeds on the ring) and as the source of the methoxide nucleophile.

-

Solvent: Methanol is the ideal solvent as it is the conjugate acid of the methoxide nucleophile, preventing unwanted side reactions, and it readily dissolves the reactants.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

-

Acidic Workup: Acidification is crucial to protonate the sodium salt of the carboxylic acid, rendering the final product neutral and insoluble in the aqueous medium, thus allowing for its isolation by filtration.

Part 4: Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex, biologically active molecules.[3][11] Its functional groups—the carboxylic acid and the methoxy-substituted pyridine ring—offer multiple points for chemical modification, making it a favored building block in the construction of novel drug candidates.[2]

Role as a Pharmaceutical Intermediate

Pharmaceutical intermediates are the chemical compounds that form the building blocks of the active pharmaceutical ingredient (API).[][3] this compound is a prime example of such an intermediate, providing a pre-functionalized aromatic core that can be elaborated into more complex structures. The pyridine motif is a common feature in many approved drugs, and the presence of the methoxy and carboxylic acid groups allows for a wide range of subsequent chemical transformations.

Workflow for Intermediate Utilization in Drug Synthesis

The carboxylic acid group of this compound is a particularly useful handle for further synthetic manipulations, most commonly through the formation of amide bonds.

Caption: Amide coupling workflow utilizing this compound.

Examples of Drug Candidates or Biologically Active Molecules:

While specific, named drug molecules that are directly synthesized from this compound are not extensively documented in readily accessible public literature, its structural motif is present in numerous compounds investigated for a variety of therapeutic targets. For instance, related nicotinic acid derivatives are key components in the synthesis of compounds targeting receptors and enzymes involved in neurological disorders, inflammation, and metabolic diseases. The general applicability of 2-chloronicotinic acid as a precursor to analgesics, anti-inflammatory agents, and antimicrobials suggests that this compound would be a valuable intermediate for similar therapeutic classes.[12]

Part 5: Safety and Handling

Proper handling and storage of all chemical reagents are critical for ensuring laboratory safety. The following information is a summary of the known hazards and recommended precautions for 2-methoxypyridine-3-carboxylic acid.

Hazard Identification and GHS Classification

Based on available data, 2-methoxypyridine-3-carboxylic acid is classified as follows:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H319: Causes serious eye irritation.

-

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

-

First Aid Measures

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In Case of Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

In Case of Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

In Case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound stands as a testament to the importance of well-designed chemical intermediates in the advancement of pharmaceutical sciences. Its straightforward synthesis, versatile reactivity, and the prevalence of its core structural motifs in biologically active compounds make it an invaluable tool for medicinal chemists. A comprehensive understanding of its chemical identity, properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage this compound in the creation of the next generation of therapeutic agents. As the quest for novel and more effective medicines continues, the role of such foundational building blocks will undoubtedly remain central to innovation in the pharmaceutical industry.

References

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Matrix Fine Chemicals. (n.d.). 2-METHOXYPYRIDINE-3-CARBOXYLIC ACID | CAS 16498-81-0. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Mlunias. (2025, May 22). Drug Synthesis Intermediate Classification And Usage. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-methoxypyridine-3-carboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). 2-Propenoic acid, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Mlunias. (n.d.). Chemical Intermediates: The Key Role of Chemical Intermediates in the Pharmaceutical Industry. Retrieved from [Link]

- Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. SUMITOMO KAGAKU (English Edition), 2005-II.

-

ResearchGate. (n.d.). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic)2(H2O).... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized.... Retrieved from [Link]

Sources

- 2. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]

- 3. mlunias.com [mlunias.com]

- 4. 2-METHOXYPYRIDINE-3-CARBOXYLIC ACID | CAS 16498-81-0 [matrix-fine-chemicals.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. arborpharmchem.com [arborpharmchem.com]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methoxynicotinic Acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-methoxynicotinic acid (CAS 16498-81-0). Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the spectral features of substituted pyridines, offers detailed experimental protocols for data acquisition, and presents a thorough interpretation of the 1D and 2D NMR data. By synthesizing theoretical knowledge with practical application, this guide serves as an authoritative resource for the structural elucidation and quality assessment of this important pharmaceutical intermediate.

Introduction: The Role of this compound in Pharmaceutical R&D

This compound is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a wide range of pharmacologically active compounds.[1] Its molecular structure, featuring a pyridine ring functionalized with both an electron-donating methoxy group and an electron-withdrawing carboxylic acid group, makes it a versatile intermediate for developing novel therapeutic agents.[1][2]

In the rigorous landscape of drug discovery and development, unambiguous structural confirmation and purity assessment are paramount.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for providing detailed molecular structure information in solution.[6][7] This guide offers an in-depth exploration of the ¹H and ¹³C NMR spectra of this compound, providing the foundational knowledge required for its confident identification and characterization.

Fundamental Principles: Substituent Effects in the NMR Spectra of Pyridines

The chemical shifts observed in the NMR spectrum of this compound are a direct reflection of the electronic environment of each nucleus. The pyridine ring's inherent electronic properties are significantly modulated by the attached methoxy (-OCH₃) and carboxylic acid (-COOH) groups.

-

Electron-Donating Group (EDG): The methoxy group at the C2 position is a strong electron-donating group through resonance. It increases the electron density on the pyridine ring, particularly at the ortho (C3) and para (C6) positions. This increased electron density results in magnetic shielding, causing the attached nuclei to resonate at a lower chemical shift (upfield).[8]

-

Electron-Withdrawing Group (EWG): The carboxylic acid group at the C3 position is an electron-withdrawing group, primarily through an inductive effect. It decreases the electron density of the ring, leading to deshielding and a shift to a higher chemical shift (downfield) for nearby nuclei.[8]

The interplay of these opposing electronic effects creates a unique and predictable NMR fingerprint for this compound, allowing for the precise assignment of each proton and carbon signal.

Caption: Influence of substituents on NMR chemical shifts.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and proper instrument setup.

3.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves this compound and its residual proton signal (quintet at ~2.50 ppm) typically does not overlap with analyte signals.[9] Chloroform-d (CDCl₃) can also be used, though solubility may be lower. The acidic proton of the carboxylic acid is often observable as a broad singlet in DMSO-d₆.

-

Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved. Vortex the tube gently or use a sonicator bath for a brief period if necessary.

3.2. Spectrometer Setup and Data Acquisition (400 MHz Spectrometer Example)

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.[9]

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity. This is critical for obtaining sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse sequence.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay ensures accurate integration if quantitative data is desired.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Set a spectral width of ~200-220 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent signal as a reference (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm).[10][11]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons on the pyridine ring, the three protons of the methoxy group, and the single proton of the carboxylic acid.

Structure for Assignment:

Caption: Structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| COOH | ~13.0 | Broad Singlet | - | 1H |

| H-6 | ~8.30 | Doublet of Doublets | J = 4.9, 1.9 | 1H |

| H-4 | ~8.20 | Doublet of Doublets | J = 7.5, 1.9 | 1H |

| H-5 | ~7.25 | Doublet of Doublets | J = 7.5, 4.9 | 1H |

| OCH₃ | ~3.90 | Singlet | - | 3H |

Interpretation:

-

COOH Proton (~13.0 ppm): The acidic proton is highly deshielded and often appears as a broad singlet due to chemical exchange. Its presence and chemical shift can be confirmed by a D₂O exchange experiment, where the peak disappears.

-

H-6 (~8.30 ppm): This proton is ortho to the nitrogen atom, which strongly deshields it, placing it furthest downfield among the ring protons. It is coupled to both H-5 (³J, ~4.9 Hz) and H-4 (⁴J, ~1.9 Hz), resulting in a doublet of doublets.

-

H-4 (~8.20 ppm): This proton is ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. It exhibits coupling to H-5 (³J, ~7.5 Hz) and a long-range coupling to H-6 (⁴J, ~1.9 Hz), appearing as a doublet of doublets.

-

H-5 (~7.25 ppm): This proton is coupled to both H-4 (³J, ~7.5 Hz) and H-6 (³J, ~4.9 Hz), giving rise to a doublet of doublets. It resonates at the most upfield position of the ring protons due to the combined shielding effects from the para-methoxy group.

-

OCH₃ Protons (~3.90 ppm): These three protons appear as a sharp singlet as there are no adjacent protons to couple with.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~166.0 |

| C-2 | ~162.5 |

| C-6 | ~151.0 |

| C-4 | ~140.0 |

| C-3 | ~118.0 |

| C-5 | ~116.5 |

| OCH₃ | ~53.5 |

Interpretation:

-

Carbonyl Carbon (C=O, ~166.0 ppm): The carboxylic acid carbon is the most deshielded carbon and appears at the lowest field.

-

C-2 (~162.5 ppm): This carbon is directly attached to two electronegative atoms (oxygen and nitrogen), causing it to be significantly deshielded and appear far downfield.

-

C-6 and C-4 (~151.0 and ~140.0 ppm): These carbons are deshielded due to their proximity to the ring nitrogen and the influence of the substituents. Their exact assignment can be definitively confirmed using 2D NMR.

-

C-3 and C-5 (~118.0 and ~116.5 ppm): These carbons are the most shielded of the aromatic carbons. C-3 is shielded by the strong resonance effect of the adjacent methoxy group, while C-5 is shielded by the para-methoxy group.

-

Methoxy Carbon (OCH₃, ~53.5 ppm): This aliphatic carbon appears in the expected upfield region.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules, 1D NMR spectra can sometimes be ambiguous. Two-dimensional (2D) NMR experiments provide correlation data that confirms the molecular structure and assignments.[8][12]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between H-4 and H-5, and between H-5 and H-6, confirming their connectivity. A weaker cross-peak might also be visible between H-4 and H-6 due to their long-range coupling.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[8][13] It would show cross-peaks for H-4/C-4, H-5/C-5, H-6/C-6, and the OCH₃ protons with the OCH₃ carbon, allowing for the definitive assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary (non-protonated) carbons.[8] It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

-

OCH₃ protons to C-2.

-

H-4 to C-2, C-3, and C-6.

-

H-6 to C-2 and C-4.

-

H-4 to the carbonyl carbon (C=O).

-

Caption: Workflow for complete NMR structural elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a rich source of structural information that is essential for its application in scientific research and drug development. The distinct chemical shifts and coupling patterns, governed by the electronic effects of the methoxy and carboxylic acid substituents, allow for a complete and unambiguous assignment of its structure. The application of 1D and advanced 2D NMR techniques, guided by the protocols and principles outlined in this guide, ensures the confident structural verification and quality control of this vital chemical intermediate.

References

-

Kleinpeter, E., et al. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Available at: [Link]

-

Thomas, St., et al. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

-

Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK. Available at: [Link]

-

Spectroscopy Staff. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy. Available at: [Link]

-

News-Medical.Net. (2022). NMR spectrometry analysis for drug discovery and development. Available at: [Link]

-

Walsh Medical Media. Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Available at: [Link]

-

AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Available at: [Link]

-

Ośmiałowski, B., & Perjési, P. (2007). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Available at: [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

Smith, W. B., & Roark, J. L. (1969). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry. Available at: [Link]

-

Castellano, S., et al. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Available at: [Link]

-

National Institutes of Health. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Available at: [Link]

-

Sojka, S. A., et al. (1975). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry. Available at: [Link]

-

Asian Publication Corporation. (2004). Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. Asian Journal of Chemistry. Available at: [Link]

-

Supporting Information. General Procedure Data. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Silverstein, R. M., et al. Chem 117 Reference Spectra Spring 2011. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: Your Go-To Intermediate for Pharmaceutical R&D. Available at: [Link]

-

National Institutes of Health. This compound. PubChem. Available at: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

National Institutes of Health. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. Available at: [Link]

-

Thieme. Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

-

University of Wisconsin-Madison. Notes on NMR Solvents. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H7NO3 | CID 708093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. azooptics.com [azooptics.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. epfl.ch [epfl.ch]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Infrared Spectrum of 2-Methoxynicotinic Acid

This in-depth technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-methoxynicotinic acid, a vital intermediate in pharmaceutical research and development.[1] Designed for researchers, scientists, and drug development professionals, this document elucidates the characteristic vibrational modes of the molecule's functional groups, offering a foundational understanding for its structural identification and characterization.

Introduction: The Vibrational Signature of a Multifunctional Molecule

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern creates a unique spectral fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

This compound (C₇H₇NO₃) presents a fascinating case for IR spectral interpretation due to its combination of a carboxylic acid, a methoxy group, and a substituted pyridine ring.[2][3] Each of these functional entities contributes distinct and identifiable absorption bands to the overall spectrum. Understanding these individual contributions is paramount for confirming the molecule's identity and purity.

Caption: Molecular structure of this compound highlighting the key functional groups.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To obtain a reliable IR spectrum of this compound, which is a solid at room temperature, the following Attenuated Total Reflectance (ATR)-FTIR protocol is recommended. ATR is a versatile technique that requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum of the clean ATR crystal (typically diamond or germanium) is collected.

-

Sample Preparation: Place a small amount of finely powdered this compound onto the ATR crystal to ensure complete coverage.

-

Sample Contact: Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. A typical acquisition would involve co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The collected interferogram is Fourier-transformed to produce the final infrared spectrum. Perform a baseline correction if necessary.

In-Depth Spectral Interpretation

The infrared spectrum of this compound can be logically dissected into regions corresponding to its primary functional groups.

The Carboxylic Acid Moiety: A Dominant Signature

The carboxylic acid group (-COOH) gives rise to some of the most prominent and easily identifiable bands in the IR spectrum.

-

O-H Stretching: The most characteristic feature of a carboxylic acid is the extremely broad absorption band for the O-H stretch, which typically appears in the region of 3300-2500 cm⁻¹.[4][5][6][7] This significant broadening is a direct consequence of strong intermolecular hydrogen bonding, which leads to the formation of dimers.[4][6] This broad band will likely overlap with the C-H stretching vibrations.[4]

-

C=O Stretching: The carbonyl (C=O) stretching vibration of a carboxylic acid results in a strong, sharp absorption band.[4][6] For an aromatic carboxylic acid where the carbonyl group is in conjugation with the pyridine ring, this band is expected between 1710 and 1690 cm⁻¹.[5][6][7] The conjugation delocalizes the pi electrons, slightly weakening the C=O double bond and thus lowering its stretching frequency.[6]

-

C-O Stretching and O-H Bending: The spectrum will also feature a C-O stretching vibration, which is expected in the 1320-1210 cm⁻¹ region.[4] Additionally, in-plane and out-of-plane O-H bending vibrations can be observed. The in-plane bend often appears in the 1440-1395 cm⁻¹ range, though it may be obscured by C-H bending bands.[4] A broader out-of-plane bend is typically found around 950-910 cm⁻¹.[4]

The Aromatic Ether: The Methoxy Group Signature

The methoxy group (-OCH₃) attached to the aromatic pyridine ring also has distinct vibrational modes.

-

C-O-C Stretching: Aryl alkyl ethers, such as this compound, exhibit two characteristic C-O stretching bands.[8][9] An asymmetric C-O-C stretch is expected as a strong band between 1300-1200 cm⁻¹, and a symmetric stretch appears around 1050-1010 cm⁻¹.[10] The peak around 1250 cm⁻¹ is often particularly prominent for aryl alkyl ethers.[9][11]

-

C-H Stretching of the Methyl Group: The methyl group of the methoxy substituent will show C-H stretching vibrations in the 3000-2850 cm⁻¹ region.[12] A particularly diagnostic peak for a methoxy group is a symmetric C-H stretching peak that often appears around 2830 cm⁻¹.[10]

The Substituted Pyridine Ring: Aromatic Vibrations

The substituted pyridine ring provides a series of characteristic absorptions.

-

Aromatic C-H Stretching: The C-H stretching vibrations of the pyridine ring will appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[13] These bands are usually of weak to medium intensity.

-

C=C and C=N Ring Stretching: The stretching vibrations within the aromatic ring (both C=C and C=N bonds) give rise to a series of bands in the 1600-1450 cm⁻¹ region.[13] One of these bands is often observed near 1600 cm⁻¹.[13] The presence of substituents on the pyridine ring will influence the exact position and pattern of these absorptions.

Summary of Expected IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-2500 | Strong, Very Broad | O-H Stretch (H-bonded) | Carboxylic Acid |

| 3100-3000 | Weak to Medium | Aromatic C-H Stretch | Pyridine Ring |

| 3000-2850 | Medium | Aliphatic C-H Stretch | Methoxy Group |

| ~2830 | Medium | Symmetric C-H Stretch | Methoxy Group |

| 1710-1690 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1600-1450 | Medium to Weak | C=C and C=N Ring Stretch | Pyridine Ring |

| 1440-1395 | Medium | In-plane O-H Bend | Carboxylic Acid |

| 1320-1210 | Strong | Asymmetric C-O-C Stretch | Aromatic Ether |

| 1050-1010 | Medium | Symmetric C-O-C Stretch | Aromatic Ether |

| 950-910 | Medium, Broad | Out-of-plane O-H Bend | Carboxylic Acid |

Conclusion

The infrared spectrum of this compound is a composite of the distinct vibrational signatures of its carboxylic acid, methoxy, and substituted pyridine functionalities. The very broad O-H stretch from 3300-2500 cm⁻¹ and the strong carbonyl absorption around 1700 cm⁻¹ are definitive indicators of the carboxylic acid group. The presence of strong C-O stretching bands in the 1300-1000 cm⁻¹ region, coupled with aliphatic C-H stretches, confirms the methoxy group. Finally, the aromatic C-H and ring stretching vibrations provide evidence for the substituted pyridine core. By carefully analyzing these characteristic absorption bands, researchers can confidently verify the structure and integrity of this important pharmaceutical intermediate.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Vaden, T. D., de la Fuente, J., Imrem, K., & Zare, R. N. (2007). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 111(34), 8349–8356. [Link]

-